Succinyl coenzyme A sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinyl-Coenzyme A (sodium salt) can be synthesized through the decarboxylation of α-ketoglutarate by the enzyme α-ketoglutarate dehydrogenase. This reaction involves the conversion of α-ketoglutarate to succinyl-CoA, which is then converted to its sodium salt form .
Industrial Production Methods
In industrial settings, succinyl-Coenzyme A (sodium salt) is typically produced using recombinant DNA technology. This involves the use of genetically modified microorganisms, such as Escherichia coli, to produce the compound in large quantities. The microorganisms are engineered to express the enzymes required for the biosynthesis of succinyl-CoA, which is then purified and converted to its sodium salt form .
Chemical Reactions Analysis
Types of Reactions
Succinyl-Coenzyme A (sodium salt) undergoes several types of chemical reactions, including:
Hydrolysis: The hydrolytic release of coenzyme A by succinyl-CoA synthetase (succinate thiokinase) to form succinate.
Condensation: Combines with glycine to form δ-aminolevulinic acid (dALA) in the first step of porphyrin and heme synthesis.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of succinyl-CoA synthetase under physiological conditions.
Condensation: Requires the enzyme ALA synthase and occurs in the mitochondria.
Major Products
Succinate: Formed through the hydrolysis of succinyl-CoA.
δ-Aminolevulinic Acid (dALA): Formed through the condensation reaction with glycine.
Scientific Research Applications
Succinyl-Coenzyme A (sodium salt) has a wide range of applications in scientific research, including:
Metabolic Engineering: Employed in the biosynthesis of adipic acid in recombinant E.
Protein Modification: Utilized for the nonenzymatic succinylation of lysine residues in proteins.
Medical Research: Investigated for its role in metabolic, neurological, and hematological disorders caused by vitamin B12 deficiency.
Mechanism of Action
Succinyl-Coenzyme A (sodium salt) exerts its effects primarily through its role in the citric acid cycle. It is formed by the decarboxylation of α-ketoglutarate and is subsequently converted to succinate by succinyl-CoA synthetase. This conversion is coupled with the generation of guanosine triphosphate (GTP) or ATP, which are essential for cellular energy metabolism . Additionally, succinyl-CoA is involved in the synthesis of heme, where it combines with glycine to form δ-aminolevulinic acid .
Comparison with Similar Compounds
Similar Compounds
Acetyl-Coenzyme A: Another key intermediate in the citric acid cycle, involved in the synthesis and oxidation of fatty acids.
Malonyl-Coenzyme A: Plays a role in fatty acid biosynthesis.
Methylmalonyl-Coenzyme A: Involved in the metabolism of certain amino acids and odd-chain fatty acids.
Uniqueness
Succinyl-Coenzyme A (sodium salt) is unique in its dual role in both the citric acid cycle and heme synthesis. Its ability to participate in these critical metabolic pathways distinguishes it from other coenzyme A derivatives .
Biological Activity
Succinyl coenzyme A (Succinyl-CoA) sodium salt is a pivotal metabolite in various biological processes, particularly in the citric acid cycle and heme synthesis. This article explores its biological activity, applications, and relevant research findings.
Succinyl-CoA sodium salt is a coenzyme A derivative with the molecular formula C25H40N7O19P3S and a molecular weight of 867.6 g/mol. It is typically supplied as a crystalline solid and is soluble in aqueous buffers, with a solubility of approximately 10 mg/ml in phosphate-buffered saline (PBS) at pH 7.2 .
Role in Metabolism
1. Citric Acid Cycle:
Succinyl-CoA plays a critical role in the citric acid cycle (Krebs cycle), where it is converted to succinate by succinyl-CoA synthetase. This reaction is notable for being one of the few substrate-level phosphorylation events in the cycle, generating GTP or ATP depending on the organism .
2. Heme Biosynthesis:
Succinyl-CoA is essential for the synthesis of δ-aminolevulinic acid (ALA), which is the first step in heme production. This pathway underscores its importance in both energy metabolism and the synthesis of vital biomolecules .
Biological Activities
1. Enzymatic Reactions:
Succinyl-CoA serves as a substrate for various enzymes, including:
- 5-Aminolevulinate Synthase (ALA Synthase): Catalyzes the condensation of glycine and Succinyl-CoA to form ALA.
- Acetate:Succinate CoA-Transferase: Involved in anaerobic metabolism, particularly in organisms like Fasciola hepatica, facilitating acetate and propionate production .
2. Non-Enzymatic Succinylation:
It has been utilized for nonenzymatic succinylation of lysine residues in proteins, which can influence protein function and stability .
Table 1: Summary of Key Studies Involving Succinyl-CoA
Notable Findings
- Neuromotor Dysfunction: Deficiency in Succinyl-CoA can lead to significant health issues such as growth retardation and loss of motor skills due to impaired heme synthesis .
- Enzyme Specificity: Research indicates that succinyl-CoA synthetases exhibit varied nucleotide specificity across different organisms, impacting metabolic efficiency .
Applications
Succinyl-CoA sodium salt has diverse applications in biochemical research:
- Metabolic Studies: Used to investigate metabolic pathways related to porphyrias and other metabolic disorders .
- Biochemical Assays: Serves as a substrate for studying enzyme kinetics and specificity in various metabolic reactions .
- Protein Modification: Employed for succinylating proteins to study post-translational modifications and their effects on protein function.
Properties
CAS No. |
108347-97-3 |
---|---|
Molecular Formula |
C25H40N7NaO19P3S |
Molecular Weight |
890.6 g/mol |
IUPAC Name |
sodium;4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoate |
InChI |
InChI=1S/C25H40N7O19P3S.Na/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32;/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t13-,18-,19-,20+,24-;/m1./s1 |
InChI Key |
MZSOFLIDFHDGAA-YXKORUMSSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)[O-])O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na] |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na] |
Origin of Product |
United States |
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